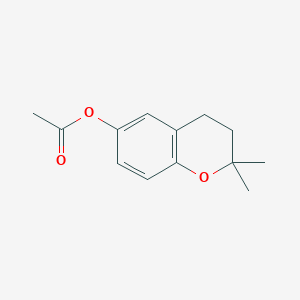
(5-(3,5-Difluorophenyl)pyridin-3-yl)methanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(5-(3,5-Difluorofenil)piridin-3-il)metanol: es un compuesto químico con la fórmula molecular C₁₂H₉F₂NO y un peso molecular de 221.203 g/mol Presenta un anillo de piridina sustituido con un grupo difluorofenilo y un grupo metanol
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción: La síntesis de (5-(3,5-Difluorofenil)piridin-3-il)metanol típicamente implica la reacción de 3,5-difluorobenzaldehído con un derivado de piridina en condiciones específicas. La reacción generalmente se lleva a cabo en presencia de un agente reductor como borohidruro de sodio o hidruro de aluminio y litio para obtener el derivado de metanol deseado .
Métodos de Producción Industrial: Si bien los métodos específicos de producción industrial para (5-(3,5-Difluorofenil)piridin-3-il)metanol no están bien documentados, el enfoque general implicaría escalar el proceso de síntesis de laboratorio. Esto incluiría la optimización de las condiciones de reacción, como la temperatura, la presión y la elección del solvente, para garantizar un alto rendimiento y pureza.
Análisis De Reacciones Químicas
Tipos de Reacciones:
Oxidación: El grupo metanol puede oxidarse para formar el aldehído o ácido carboxílico correspondiente.
Reducción: El compuesto puede sufrir reacciones de reducción, particularmente en el anillo de piridina, para formar varios derivados reducidos.
Sustitución: Los átomos de flúor en el anillo fenilo pueden sustituirse con otros grupos funcionales mediante reacciones de sustitución aromática nucleófila.
Reactivos y Condiciones Comunes:
Oxidación: Reactivos como permanganato de potasio o trióxido de cromo en condiciones ácidas.
Reducción: Reactivos como borohidruro de sodio o hidruro de aluminio y litio.
Sustitución: Nucleófilos como aminas o tioles en presencia de una base.
Productos Principales:
Oxidación: Formación de (5-(3,5-Difluorofenil)piridin-3-il)aldehído o (5-(3,5-Difluorofenil)piridin-3-il)ácido carboxílico.
Reducción: Formación de derivados de piridina reducidos.
Sustitución: Formación de varios derivados fenilo sustituidos.
Aplicaciones Científicas De Investigación
Química: (5-(3,5-Difluorofenil)piridin-3-il)metanol se utiliza como intermedio en la síntesis de moléculas orgánicas más complejas. Su estructura única lo convierte en un valioso bloque de construcción en la síntesis orgánica .
Biología y Medicina: Sus características estructurales pueden permitirle interactuar con objetivos biológicos, convirtiéndolo en un candidato para el descubrimiento y desarrollo de fármacos .
Industria: En el campo de la ciencia de materiales, (5-(3,5-Difluorofenil)piridin-3-il)metanol puede utilizarse en la síntesis de polímeros y otros materiales avanzados. Sus propiedades pueden contribuir al desarrollo de materiales con características específicas, como una mejor estabilidad térmica o una mayor resistencia mecánica .
Mecanismo De Acción
El mecanismo de acción de (5-(3,5-Difluorofenil)piridin-3-il)metanol no está bien documentado. Sus posibles interacciones con objetivos biológicos podrían implicar la unión a receptores o enzimas específicos, lo que llevaría a la modulación de vías biológicas. La presencia del grupo difluorofenilo puede mejorar su afinidad de unión y especificidad .
Comparación Con Compuestos Similares
Compuestos Similares:
- (5-(3,5-Difluorofenil)piridin-3-il)metanamina
- (5-(3,5-Diclorofenil)piridin-3-il)metanol
- (6-(2,3-Difluorofenil)piridin-3-il)metanol
- (5-(3,4-Difluorofenil)piridin-3-il)metanol
- (5-(2,6-Difluorofenil)piridin-3-il)metanol
Singularidad: (5-(3,5-Difluorofenil)piridin-3-il)metanol es único debido a la posición específica del grupo difluorofenilo y el grupo metanol en el anillo de piridina. Esta estructura única puede conferir propiedades químicas y biológicas distintas en comparación con sus análogos .
Propiedades
Número CAS |
1346691-78-8 |
|---|---|
Fórmula molecular |
C12H9F2NO |
Peso molecular |
221.20 g/mol |
Nombre IUPAC |
[5-(3,5-difluorophenyl)pyridin-3-yl]methanol |
InChI |
InChI=1S/C12H9F2NO/c13-11-2-9(3-12(14)4-11)10-1-8(7-16)5-15-6-10/h1-6,16H,7H2 |
Clave InChI |
LFHDHKGYMFUYBN-UHFFFAOYSA-N |
SMILES canónico |
C1=C(C=C(C=C1F)F)C2=CN=CC(=C2)CO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![tert-butyl (2R)-2-[2-(methylamino)-2-oxoethyl]azetidine-1-carboxylate](/img/structure/B11881290.png)


![2-Benzyl-1H-pyrazolo[3,4-d]pyrimidin-4(2H)-one](/img/structure/B11881332.png)
![[Ethyl(methyl)silanediyl]dimethanediyl dicarbamate](/img/structure/B11881333.png)





